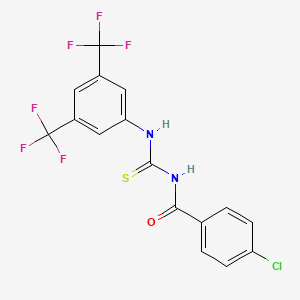

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorobenzoyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organocatalysis Enhancement

The 3,5-bis(trifluoromethyl)phenyl group in thiourea derivatives is recognized for its role in enhancing organocatalysis. Studies have demonstrated its utility in activating substrates via hydrogen bonding, significantly impacting catalyst design (Lippert et al., 2012). This feature has been employed in various reactions, including the development of efficient organocatalysts for Michael addition reactions, where modifications of the phenyl moiety lead to improved catalytic performance (Jiménez et al., 2016).

Solar Energy Conversion

In the field of renewable energy, thiourea derivatives have been incorporated into dye-sensitized solar cells (DSSCs) as additives to enhance performance. A study demonstrated that thiourea derivatives, when added to gel polymer electrolytes, significantly improve solar-to-electric conversion efficiency, highlighting their potential in solar energy applications (Karthika et al., 2019).

Polymer Science

Research has also extended into the synthesis of novel polyimides with 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorobenzoyl)thiourea, showing these compounds can lead to materials with excellent thermal stability and solubility in organic solvents. This suggests applications in advanced materials science where high performance and stability are required (Kausar et al., 2010).

Environmental Applications

The compound and its derivatives have been utilized in environmental sciences, such as in the speciation determination of chromium(III) and chromium(VI) using preconcentration cloud point extraction. This method, involving thiourea derivatives, offers a sensitive and reliable approach for detecting trace levels of chromium in environmental samples, contributing to pollution monitoring and control (Kiran et al., 2008).

Mécanisme D'action

Target of Action

The compound “1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorobenzoyl)thiourea” could potentially interact with a variety of biological targets. The presence of the trifluoromethyl group often plays an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Compounds with trifluoromethyl groups often undergo trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Without specific information on the compound “1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorobenzoyl)thiourea”, it’s difficult to determine the exact biochemical pathways it affects. The trifluoromethylation process can influence various biochemical pathways .

Propriétés

IUPAC Name |

N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF6N2OS/c17-11-3-1-8(2-4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKTXDVMKJMWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chlorobenzoyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2693423.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide](/img/structure/B2693433.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B2693436.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2693437.png)

![Benzyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693442.png)

![tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate](/img/structure/B2693443.png)

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2693444.png)